molecular formula C18H23N3S B2512483 1-(2-(dimethylamino)ethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione CAS No. 94030-21-4

1-(2-(dimethylamino)ethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Cat. No.: B2512483
CAS No.: 94030-21-4
M. Wt: 313.46
InChI Key: HTXOERKCSADZHX-UHFFFAOYSA-N
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Description

1-(2-(dimethylamino)ethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (DPTQ) is a synthetic compound with potential applications in scientific research. It belongs to the class of quinazoline derivatives and has been studied for its pharmacological properties.

Scientific Research Applications

Synthesis and Reactions

  • Formation of Tetrahydroquinazolinones : 1-Amino-2-dimethylamino-ethane and 1-amino-3-dimethylamino-propane react with o-methoxycarbonylphenyl isothiocyanate to yield 3-(ω-dimethylaminoalkyl)-2-thiono-1,2,3,4-tetrahydroquinazolin-4-ones. This demonstrates the chemical's potential in forming structurally complex heterocyclic compounds (Cherbuliez et al., 1967).
  • Antitumor Activity and Structure-Activity Relationship : A series of amino and acylamino derivatives of 2-[2-(dimethylamino)ethyl]-1,2-dihydro-3H-dibenz[de,h]isoquinoline-1,3-diones were synthesized, showing a significant dependence of antitumor potency on substitution position. This highlights the compound's role in developing potential antitumor agents (Sami et al., 1995).
  • Antimycobacterial and Antialgal Activity : Synthesized derivatives of 2,2-dimethyl-3-phenyl-1,2-dihydroquinazoline-4(3H)-thiones and 2-methyl-3-phenylquinazoline-4(3H)-thiones have shown antimycobacterial activity, particularly against Mycobacterium avium and M. kansasii, as well as photosynthesis-inhibiting and antialgal activities (Kubicová et al., 2003).

Potential Applications

  • The synthesis of novel isoquinolino[5,4-ab]phenanthridine derivatives through the Pictet–Spengler reaction of 5-amino-2-[2-(dimethylamino)ethyl]-6-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione with various aldehydes indicates the compound's utility in creating unique chemical frameworks for potential pharmaceutical applications (Tsai et al., 2018).
  • Anticancer Agents : A novel topoisomerase I-targeting agent with a potent cytotoxic activity has been identified, showcasing the importance of substituents at specific positions for enhancing topoisomerase I-targeting activity and cytotoxicity, which is crucial for developing effective anticancer drugs (Ruchelman et al., 2004).

Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3S/c1-20(2)12-13-21-16-11-7-6-10-15(16)18(22)19-17(21)14-8-4-3-5-9-14/h3-5,8-9H,6-7,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXOERKCSADZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=C(CCCC2)C(=S)N=C1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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